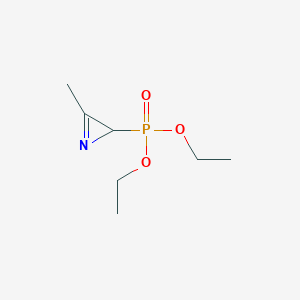
Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester is a specialized organic compound with a unique structure that includes a phosphonic acid group attached to a 3-methyl-2H-azirin-2-yl moiety. This compound is of interest in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester typically involves the reaction of 3-methyl-2H-azirine with diethyl phosphonate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable catalyst may be required to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce corresponding phosphine compounds.
Applications De Recherche Scientifique
Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be utilized in the study of enzyme inhibitors or as a probe in biological assays.
Industry: It may find use in materials science, such as in the development of advanced polymers or coatings.
Mécanisme D'action
The mechanism by which Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing biological processes or chemical reactions.
Comparaison Avec Des Composés Similaires
Phosphonic acid, diethyl ester
Phosphonic acid, (2H-azirin-2-yl)-, diethyl ester
Other aziridine derivatives
Uniqueness: Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester is unique due to its specific structural features, which differentiate it from other similar compounds
Propriétés
Numéro CAS |
293743-12-1 |
|---|---|
Formule moléculaire |
C7H14NO3P |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-3-methyl-2H-azirine |
InChI |
InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7-6(3)8-7/h7H,4-5H2,1-3H3 |
Clé InChI |
PIBBJBFIVXVCNU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1C(=N1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
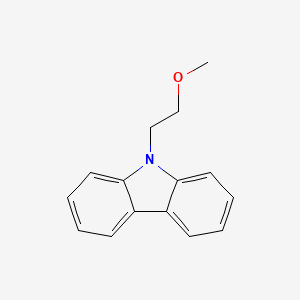
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
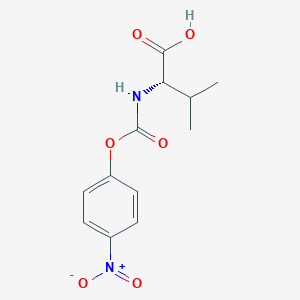
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
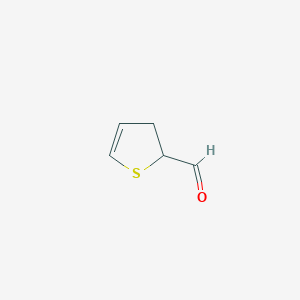
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
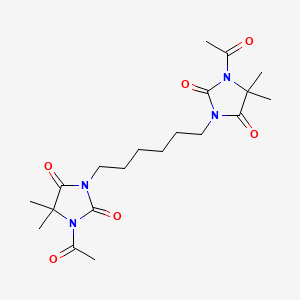
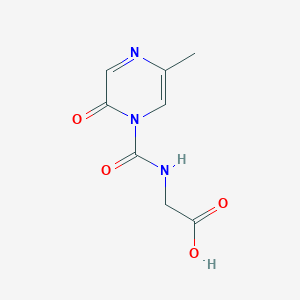
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
